Rilpivirine Fumarate Salt

Descripción general

Descripción

Rilpivirine Fumarate Salt is a pharmaceutical compound used primarily in the treatment of human immunodeficiency virus type 1 (HIV-1) infections. It is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that works by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV-1 . This compound is known for its high potency, longer half-life, and reduced side-effect profile compared to older NNRTIs .

Mecanismo De Acción

Target of Action

Rilpivirine Fumarate Salt, also known as Rilpivirine, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that primarily targets the reverse transcriptase enzyme of the human immunodeficiency virus type 1 (HIV-1) . This enzyme plays a crucial role in the replication of the virus, making it a key target for antiretroviral therapy .

Mode of Action

Rilpivirine binds to reverse transcriptase in a non-competitive manner . This binding results in the blockage of RNA and DNA-dependent DNA polymerase activities, thereby inhibiting HIV-1 replication . The internal conformational flexibility of Rilpivirine and the plasticity of its interacting binding site contribute to its high potency and reduce the chance of resistance compared to other NNRTIs .

Biochemical Pathways

The primary biochemical pathway affected by Rilpivirine is the HIV-1 replication cycle . By inhibiting the reverse transcriptase enzyme, Rilpivirine prevents the conversion of viral RNA into DNA, a critical step in the replication of the virus . This action disrupts the viral life cycle and helps to control the spread of the virus within the body.

Pharmacokinetics

Rilpivirine exhibits absorption-limited kinetics, resulting in sustained plasma concentrations . After oral administration, Rilpivirine reaches peak levels in the blood plasma within 4 to 5 hours . It is highly bound to plasma proteins (99.7%), primarily to albumin . Rilpivirine undergoes oxidative metabolism mediated by the cytochrome P450 (CYP) 3A system . The elimination of Rilpivirine from plasma is slow, with a terminal half-life of approximately 50 hours after oral administration .

Result of Action

The primary result of Rilpivirine’s action is the inhibition of HIV-1 replication, which helps to control the spread of the virus within the body . This leads to a decrease in viral load and an increase in CD4+ cell count, improving the overall health and immune function of individuals with HIV-1 .

Action Environment

The action of Rilpivirine can be influenced by various environmental factors. For instance, Rilpivirine is to be taken with a meal to optimize absorption, as its peak concentration and area under the plasma concentration-time curve were decreased under fasting conditions . Additionally, Rilpivirine cannot be coadministered with a number of other drugs due to induction of the CYP3A4 enzyme or increase in gastric pH . Therefore, the efficacy and stability of Rilpivirine can be affected by dietary habits and concomitant medication use.

Análisis Bioquímico

Biochemical Properties

Rilpivirine Fumarate Salt interacts with the reverse transcriptase enzyme of the HIV virus. It binds to the enzyme and inhibits its activity, thereby preventing the conversion of viral RNA into DNA . This interaction is crucial in halting the replication of the virus within the host cell .

Cellular Effects

This compound has a profound impact on cellular processes. By inhibiting the reverse transcriptase enzyme, it prevents the integration of viral DNA into the host cell’s genome . This disruption in the viral life cycle prevents the production of new virus particles and reduces viral load within the body .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the reverse transcriptase enzyme. This binding inhibits the enzyme’s activity and prevents the conversion of viral RNA into DNA . The inhibition of this key step in the viral life cycle effectively halts the replication of the virus .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown sustained antiviral activity over time . Its long elimination half-life allows for infrequent dosing, which can improve adherence to therapy .

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied extensively. It has been observed that the drug exhibits a dose-dependent reduction in viral load . High doses of this compound can lead to adverse effects, underscoring the importance of appropriate dosing .

Metabolic Pathways

This compound is metabolized primarily by the CYP3A4 enzyme . Therefore, it can interact with other drugs that are metabolized by the same enzyme, leading to potential drug-drug interactions . Understanding these interactions is crucial for the safe and effective use of this compound .

Transport and Distribution

This compound is distributed throughout the body after administration . It can penetrate various tissues and cells, where it exerts its antiviral effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

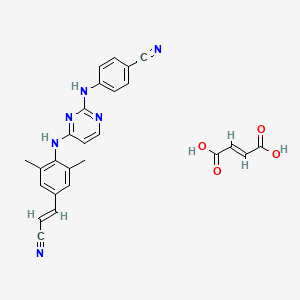

The synthesis of Rilpivirine involves the reaction between (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride and 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile in acetonitrile under reflux conditions . This reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. The process has been optimized to improve yield and reduce reaction time, including the use of microwave-promoted methods .

Industrial Production Methods

Industrial production of Rilpivirine Fumarate Salt involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to produce the compound in bulk quantities, ensuring high purity and consistency. The final product is often subjected to rigorous quality control measures to meet pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions

Rilpivirine Fumarate Salt undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Aplicaciones Científicas De Investigación

Rilpivirine Fumarate Salt has several scientific research applications, including:

Chemistry: It is used as a model compound to study the mechanisms of NNRTIs and their interactions with reverse transcriptase.

Biology: It is used in research to understand the biology of HIV-1 and the development of drug resistance.

Comparación Con Compuestos Similares

Similar Compounds

Etravirine: Another NNRTI with a similar mechanism of action but different binding properties.

Efavirenz: An older NNRTI with a higher side-effect profile and shorter half-life.

Nevirapine: One of the first NNRTIs developed, with a different resistance profile compared to Rilpivirine.

Uniqueness

Rilpivirine Fumarate Salt stands out due to its higher potency, longer half-life, and reduced side-effect profile compared to older NNRTIs like Efavirenz and Nevirapine . Its ability to maintain effectiveness against various mutant strains of HIV-1 also makes it a valuable option in antiretroviral therapy .

Propiedades

IUPAC Name |

(E)-but-2-enedioic acid;4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N6.C4H4O4/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19;5-3(6)1-2-4(7)8/h3-9,11-13H,1-2H3,(H2,25,26,27,28);1-2H,(H,5,6)(H,7,8)/b4-3+;2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHAODINWNSISMP-AVRNHWNZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)/C=C/C#N.C(=C/C(=O)O)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate](/img/structure/B2942120.png)

![Methyl 2-{[5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl]oxy}benzenecarboxylate](/img/structure/B2942121.png)

![N-(1-cyanocyclohexyl)-2-[(9H-fluoren-2-yl)amino]-N-methylacetamide](/img/structure/B2942124.png)

![N-(2-ethoxyphenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2942130.png)

![5-Bromo-n-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}furan-2-carboxamide](/img/structure/B2942132.png)